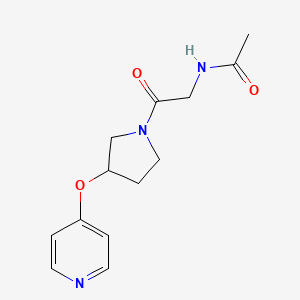![molecular formula C16H22N2O3S B2809673 4-(2,3-Dihydroindol-1-yl)-N-[(E)-3-methylsulfonylprop-2-enyl]butanamide CAS No. 2361914-18-1](/img/structure/B2809673.png)
4-(2,3-Dihydroindol-1-yl)-N-[(E)-3-methylsulfonylprop-2-enyl]butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,3-Dihydroindol-1-yl)-N-[(E)-3-methylsulfonylprop-2-enyl]butanamide, also known as C646, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. It was first synthesized in 2009 by researchers at the University of Michigan, and since then, it has been studied extensively for its mechanism of action and biochemical effects.
Wirkmechanismus
4-(2,3-Dihydroindol-1-yl)-N-[(E)-3-methylsulfonylprop-2-enyl]butanamide works by binding to the active site of HATs, thereby preventing their activity. This leads to a decrease in the acetylation of histones, which in turn affects gene expression. This compound has been shown to specifically target the p300/CBP-associated factor (PCAF) and CREB-binding protein (CBP) HATs, which are involved in the regulation of various cellular processes.
Biochemical and Physiological Effects:
Studies have shown that this compound can inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, this compound has been shown to promote the differentiation of stem cells into specific cell types.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-(2,3-Dihydroindol-1-yl)-N-[(E)-3-methylsulfonylprop-2-enyl]butanamide in lab experiments is its specificity for PCAF and CBP HATs. This allows researchers to study the effects of inhibiting these specific enzymes on various cellular processes. However, one limitation of using this compound is its potential off-target effects, as it may bind to other proteins besides HATs.
Zukünftige Richtungen
There are several future directions for 4-(2,3-Dihydroindol-1-yl)-N-[(E)-3-methylsulfonylprop-2-enyl]butanamide research, including the development of more potent and specific inhibitors of HATs. Additionally, further studies are needed to explore the potential therapeutic applications of this compound in various diseases, including cancer and inflammation. Finally, more research is needed to fully understand the mechanism of action of this compound and its effects on gene expression and chromatin remodeling.
Synthesemethoden
The synthesis of 4-(2,3-Dihydroindol-1-yl)-N-[(E)-3-methylsulfonylprop-2-enyl]butanamide involves a series of chemical reactions that ultimately lead to the formation of the final product. The starting material for the synthesis is 2-bromo-1-(2,3-dihydro-1H-indol-1-yl)ethanone, which is reacted with sodium hydride and 4-bromobutanal to form an intermediate. This intermediate is then reacted with N-methyl-N-(2-propynyl)prop-2-en-1-amine to form the final product, this compound.
Wissenschaftliche Forschungsanwendungen
4-(2,3-Dihydroindol-1-yl)-N-[(E)-3-methylsulfonylprop-2-enyl]butanamide has been studied extensively for its potential therapeutic applications in various diseases, including cancer and inflammation. It has been shown to inhibit the activity of histone acetyltransferases (HATs), which are enzymes that play a crucial role in gene expression and chromatin remodeling. By inhibiting HATs, this compound can regulate the expression of genes involved in various cellular processes, including cell proliferation and differentiation.
Eigenschaften
IUPAC Name |
4-(2,3-dihydroindol-1-yl)-N-[(E)-3-methylsulfonylprop-2-enyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3S/c1-22(20,21)13-5-10-17-16(19)8-4-11-18-12-9-14-6-2-3-7-15(14)18/h2-3,5-7,13H,4,8-12H2,1H3,(H,17,19)/b13-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAKICHIQZIGTSE-WLRTZDKTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C=CCNC(=O)CCCN1CCC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)/C=C/CNC(=O)CCCN1CCC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


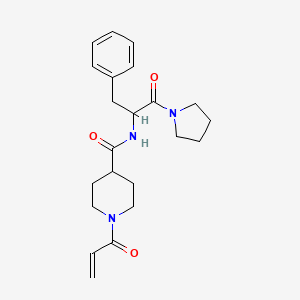
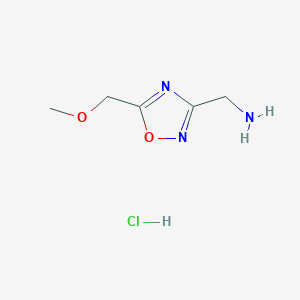
![4-[[(Z)-2-Cyano-3-(4-pyrrolidin-1-ylphenyl)prop-2-enoyl]amino]benzoic acid](/img/structure/B2809593.png)
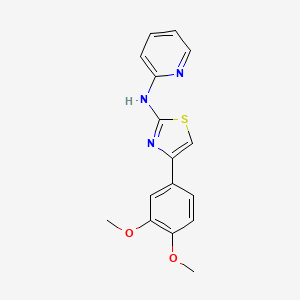
![2-Amino-6-benzyl-4-(4-chlorophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2809597.png)
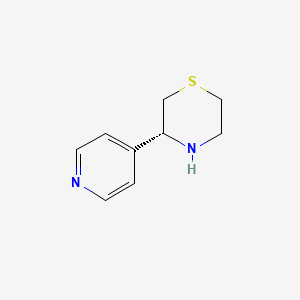
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-phenylacetamide hydrochloride](/img/structure/B2809600.png)
![Tert-butyl (1S,5S,6R)-6-amino-3-azabicyclo[3.2.1]octane-3-carboxylate;hydrochloride](/img/structure/B2809603.png)
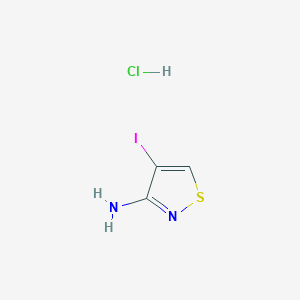
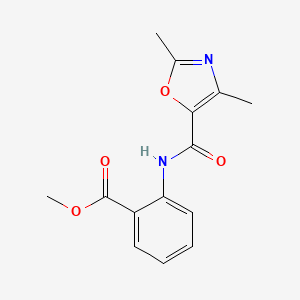
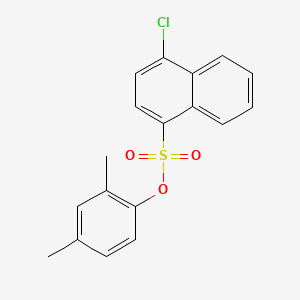
![N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-fluorobenzamide](/img/structure/B2809612.png)
